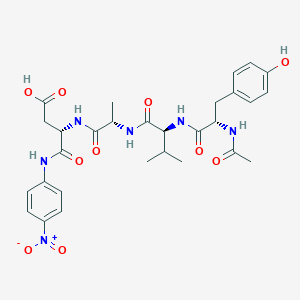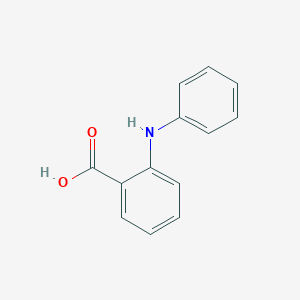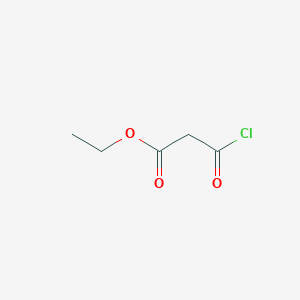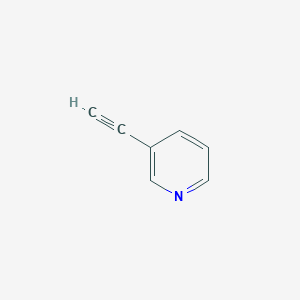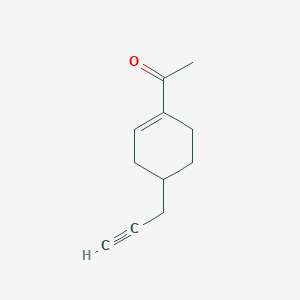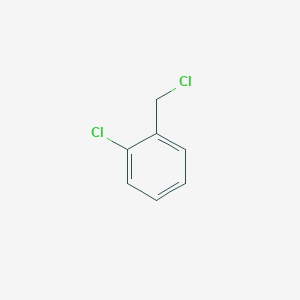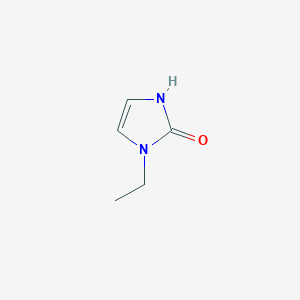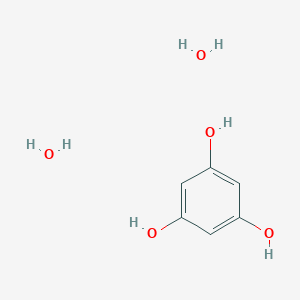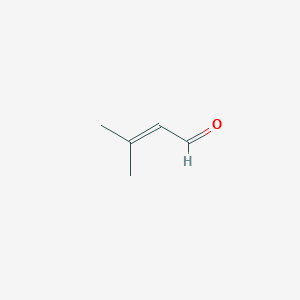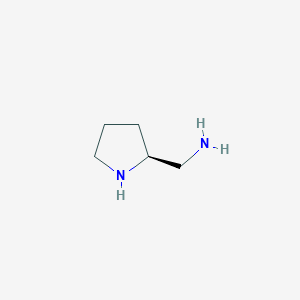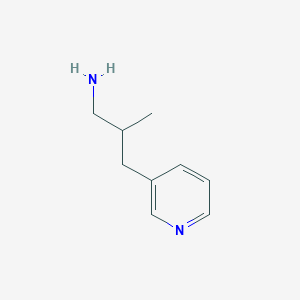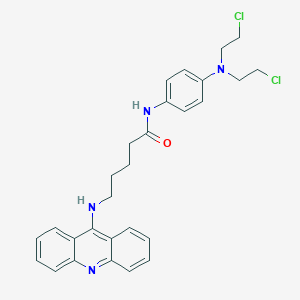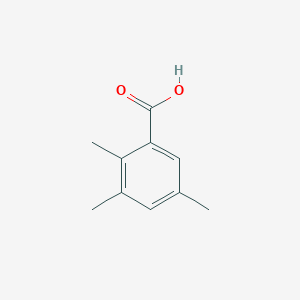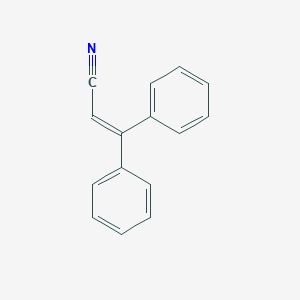
3,3-Diphenylacrylonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3,3-Diphenylacrylonitrile derivatives often involves the reaction of N1,N2-diarylamidines with (2,3-Diphenylcyclopropen-1-ylidene)propanedinitrile, leading to the formation of various pyridinylidene propanedinitriles with assigned structures based on NMR spectra and NOE experiments (Gomaa & Doepp, 2003).
Molecular Structure Analysis
The molecular structure and interactions of 3,3-Diphenylacrylonitrile derivatives are crucial for their self-assembly behaviors and optical properties. For instance, the supramolecular network of (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile exhibits multiple C–H⋯π and CH⋯HC edge-to-face interactions, contributing to its pinwheel-like molecular structure and strong emission intensity at various wavelengths (Percino et al., 2014).
Chemical Reactions and Properties
The reactivity of 3,3-Diphenylacrylonitrile derivatives can be highlighted through their reactions with diazoalkanes, leading to the formation of 3-Cyanopyrazoles, showcasing complete control of regioselectivity and the endo/exo and pi-facial selectivities (Ruano et al., 2001).
Physical Properties Analysis
The synthesis and characterization of compounds like 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile reveal insights into their vibrational and electronic transitions, polarizability, and hyperpolarizability, indicating their potential as nonlinear optical materials (Asiri et al., 2011).
Chemical Properties Analysis
A study on the anti-cancer and anti-microbial activities of (Z)-2,3-diphenylacrylonitrile analogs showed significant suppressive activities against various cancer cell lines and microbes, underscoring the importance of structural modifications for enhanced cytotoxic and anti-microbial effects (Alam et al., 2013).
Scientific Research Applications
1. Anti-Cancer Activities
- Application Summary: 3,3-Diphenylacrylonitrile derivatives have been synthesized and their anti-tumor activities on human breast cancer cell line (MCF-7) were determined .
- Methods of Application: The structures of these compounds were determined by various spectroscopic techniques and then anti-tumor activities of compounds on cell viability were investigated .
- Results: Some of the synthesized phenylacrylonitrile compounds have anti-tumor activity, while others have no effect on human breast cell lines .
2. Fluorescence Enhancement
- Application Summary: Diphenylacrylonitrile-connected BODIPY dyes have been constructed with high fluorescence in both solution and an aggregated state by combining DRET and FRET processes in a single donor–acceptor system .
- Methods of Application: The first BODIPY derivatives with one, two, or three AIE-active diphenylacrylonitrile groups were designed and synthesized in moderate yields .
- Results: Strong fluorescence emissions were observed in the THF solution under excitation at the absorption wavelength of non-emissive diphenylacrylonitrile chromophores .
3. High Contrast Mechano-chromism
- Application Summary: A novel thermally stable and aggregation-induced emission (AIE) active compound, 2,2’-(([1,10-biphenyl]-4,40-diylbis(phenylazanediyl))bis(4,1-phenylene))bis(3,3-diphenylacrylonitrile) (BP2TPAN) was synthesized . This compound shows high contrast mechano-chromism .
- Methods of Application: BP2TPAN was synthesized through a C–N coupling reaction between 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (Br-TPAN) and N,N0-diphenyl-1,4-phenylenediamine, under mild conditions using Pd(OAc)2 and P(t-Bu)3 as a catalyst .
- Results: The fluorescent emission peaks changes at 540 and 580 nm upon grinding were attributed to a transformation from crystal to amorphous occurring by altering the condensed state . The photoluminescence quantum yield and fluorescence lifetime of the as prepared and ground samples were 74.3 and 8.4%, 3.4 and 5.1 ns, respectively .
4. Bicolor Electroluminescence
- Application Summary: The same compound, BP2TPAN, also shows bicolor electroluminescence .
- Methods of Application: The same synthesis method as mentioned above is used .
- Results: Both doped and non-doped OLED devices emit different color. The doped one is highly efficient and its Lmax, CE max, PE max and EQE are up to 15 070 cd m −2, 11.0 cd A −1, 7.5 lm W −1, and 3.1%, respectively .
5. Anti-tumor Activities
- Application Summary: Phenylacrylonitrile derivatives displayed potential anti-tumor activity against human breast cancer cell lines (MCF-7) .
- Methods of Application: The structures of these compounds were determined by various spectroscopic techniques and then anti-tumor activities of compounds on cell viability were investigated .
- Results: While some of the synthesized phenylacrylonitrile compounds have anti-tumor activity, other phenylacrylonitrile compounds have no effect on human breast cell lines .
6. Aggregation-Induced Emission
- Application Summary: A novel thermally stable and aggregation-induced emission (AIE) active compound, 2,2’-(([1,10-biphenyl]-4,40-diylbis(phenylazanediyl))bis(4,1-phenylene))bis(3,3-diphenylacrylonitrile) (BP2TPAN) was synthesized . This compound shows high contrast mechano-chromism .
- Methods of Application: BP2TPAN was synthesized through a C–N coupling reaction between 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (Br-TPAN) and N,N0-diphenyl-1,4-phenylenediamine, under mild conditions using Pd(OAc)2 and P(t-Bu)3 as a catalyst .
- Results: The fluorescent emission peaks changes at 540 and 580 nm upon grinding were attributed to a transformation from crystal to amorphous occurring by altering the condensed state . The photoluminescence quantum yield and fluorescence lifetime of the as prepared and ground samples were 74.3 and 8.4%, 3.4 and 5.1 ns, respectively .
Future Directions
3,3-Diphenylacrylonitrile has been used in the construction of novel diphenylacrylonitrile-connected BODIPY dyes with high fluorescence in both solution and an aggregated state by combining DRET and FRET processes in a single donor–acceptor system . This suggests potential future directions in the development of novel fluorescent materials.
properties
IUPAC Name |
3,3-diphenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGWQFSLTSPRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298040 | |
| Record name | 3,3-Diphenylacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylacrylonitrile | |
CAS RN |
3531-24-6 | |
| Record name | 3,3-Diphenylacrylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Diphenylacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenenitrile, 3,3-diphenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

